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molecular formula C14H22N4O2 B4456672 Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate

Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate

Cat. No. B4456672
M. Wt: 278.35 g/mol
InChI Key: YCSWAZYRTWCBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422298B2

Procedure details

A mixture of tert-butyl piperidin-4-ylcarbamate (2.00 g, 9.99 mmol), 2-chloropyrimidine (3.43 g, 30.0 mmol), and K2CO3 (6.90 g, 49.9 mmol) in 1,4-dioxane (57 mL) was refluxed for 2 days. After cooled to room temperature, the mixture was filtered and washed with EtOAc. The filtrate was concentrated in vacuo, and the residue was purified by column chromatography (Hexane:EtOAC=3:1) to give tert-butyl 1-(pyrimidine-2-yl)piperidin-4-ylcarbamate (2.78 g, quant.) as a white solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 1.23-1.44 (2H, m), 1.45 (9H, s), 1.95-2.08 (2H, m), 2.99-3.10 (2H, m), 3.72 (1H, brs), 4.39-4.53 (1H, m), 4.59-4.69 (2H, m), 6.47 (1H, t, J=4.8 Hz), 8.29 (2H, d, J=4.8 Hz). m/z=278.87 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:3][CH2:2]1.Cl[C:16]1[N:21]=[CH:20][CH:19]=[CH:18][N:17]=1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1>[N:17]1[CH:18]=[CH:19][CH:20]=[N:21][C:16]=1[N:1]1[CH2:2][CH2:3][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12])[CH2:5][CH2:6]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
3.43 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
57 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (Hexane:EtOAC=3:1)

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)N1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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